Product packaging for Pyranocoumarin(Cat. No.:CAS No. 518-20-7)

Pyranocoumarin

Cat. No.: B1669404
CAS No.: 518-20-7
M. Wt: 322.4 g/mol
InChI Key: ZGFASEKBKWVCGP-UHFFFAOYSA-N
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Description

Pyranocoumarins are a class of coumarin derivatives characterized by a pyran ring fused to the coumarin core, found in plants of the Apiaceae and Rutaceae families . These compounds are of significant interest in pharmacological research due to their diverse biological activities. A prominent area of investigation is their potent anti-inflammatory effects. Recent studies demonstrate that specific pyranocoumarin derivatives can significantly inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages in a concentration-dependent manner . The mechanism involves the inhibition of the MAPK signaling pathway (including ERK, p38, and JNK phosphorylation) and the NF-κB p65 signal transduction pathway, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6 . Furthermore, pyranocoumarins exhibit compelling anticancer properties through multiple mechanisms. Research indicates they can act as carbonic anhydrase (CA) inhibitors, specifically targeting the tumor-associated isoforms CA IX and CA XII, which are induced in hypoxic tumor environments . Some derivatives also inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, and can induce apoptosis and cell cycle arrest . Additional researched activities include antimicrobial, antiviral, anticoagulant, and antispasmodic effects . This combination of multi-target mechanisms makes this compound a valuable scaffold for developing novel therapeutic agents for acute and chronic inflammatory diseases and various cancers . The product is supplied for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O4 B1669404 Pyranocoumarin CAS No. 518-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-methyl-4-phenyl-3,4-dihydropyrano[3,2-c]chromen-5-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H18O4/c1-20(22-2)12-15(13-8-4-3-5-9-13)17-18(24-20)14-10-6-7-11-16(14)23-19(17)21/h3-11,15H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFASEKBKWVCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60862101
Record name Cyclocumarol
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Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

518-20-7
Record name Cyclocoumarol
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Record name Cyclocumarol
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Record name Cyclocumarol
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Record name 3,4-dihydro-2-methoxy-2-methyl-4-phenylpyrano[3,2-c]chromen-5-one
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Classification and Structural Diversity of Pyranocoumarins

Structural Archetypes of Pyranocoumarins

The manner in which the pyran ring is fused to the coumarin (B35378) structure dictates the classification of pyranocoumarins into specific archetypes: linear, angular, and condensed. mdpi.commdpi.commdpi.com

Linear Pyranocoumarins

Linear pyranocoumarins are characterized by the fusion of the pyran ring to the coumarin core at the 6,7-positions. mdpi.com This linear arrangement results in a specific molecular geometry. Natural linear pyranocoumarins often feature substitutions on the benzenoid ring and/or the heterocyclic rings, including hydroxyl, alkyl, prenyl, isoprenyl, and aryl groups. zenodo.org Examples of linear pyranocoumarins include xanthyletin (B190499) and seselin (B192379), which have been isolated from Citrus sinensis and Citrus limonia. wikipedia.org Other examples mentioned in research include clausenidin (B14091337), nordentatin (B92008), clausarin, dentatin, decursin (B1670152), decursinol (B1670153) angelate, and robustic acid. mdpi.com Poncitrin is also identified as a linear pyranocoumarin. foodb.ca

Angular Pyranocoumarins

Angular pyranocoumarins are formed when the pyran ring is fused to the coumarin structure at either the 5,6- or 7,8-positions. mdpi.com This fusion pattern creates an angled molecular structure. The 7,8-angular pyranocoumarins are notably found in Phlojodicarpus sibiricus. mdpi.com Examples of angular pyranocoumarins include seselin and xanthyletin. wikipedia.orgnih.gov Other angular types mentioned are khellactone (B107364) derivatives, such as (+)-decursinol, (−)cis-Khellactone, peucedanocoumarin I, peucedanocoumarin II, peucedanocoumarin III, and pteryxin. zenodo.orgthieme-connect.comresearchgate.netsci-hub.se

Condensed Pyranocoumarins

Condensed pyranocoumarins represent a less common structural archetype where the pyran ring is fused to the coumarin at the 4,5-position. mdpi.com This structural arrangement results in a more condensed ring system compared to the linear and angular forms. Substances with the condensed form have been described in Mammea siamensis. mdpi.com

Nomenclature and Stereochemical Considerations in this compound Research

The nomenclature of pyranocoumarins follows systematic rules that describe the fusion of the pyran ring to the coumarin skeleton and any present substituents. Complex this compound derivatives can have detailed chemical names reflecting their modifications, such as the presence of tert-butylbenzoyl groups. ontosight.ai

Stereochemistry is a crucial aspect of this compound research, particularly for compounds with chiral centers. For instance, angular-type pyranocoumarins like those found in Peucedani Radix can have chiral centers at the 3' and 4' positions of the pyran ring, leading to the existence of enantiomers and diastereoisomers. researchgate.net The relative stereochemistry at specific carbon atoms, such as C3 and C4 in certain dihydropyranocoumarins, can be determined through crystallographic analysis. nih.goviucr.org The stereochemistry can significantly influence the biological interactions and properties of these compounds. sci-hub.se

Key Structural Motifs and Their Influence on Biological Activity

The biological activities associated with pyranocoumarins are closely linked to their structural features and the presence of specific motifs and substituents. mdpi.commdpi.comnih.govencyclopedia.pubontosight.ai The structural arrangement of the pyran ring fused to the coumarin core is fundamental to their activity. mdpi.com

Specific functional groups and side chains on the this compound scaffold can significantly impact their interactions with biological targets. For example, the presence of a 2,2-dimethylpyran ring and functional groups on it have been suggested to contribute to the diverse biological activities of linear pyranocoumarins. zenodo.org Substitutions on the parent benzenoid ring or the heterocyclic rings, such as hydroxyl, alkyl, prenyl, isoprenyl, and aryl groups, are common in natural pyranocoumarins and can modulate their properties. zenodo.org

Research findings highlight the importance of particular structural elements for specific biological interactions. For example, studies on linear pyranocoumarins like decursin and decursinol angelate suggest that the six-membered ring and a senecioylic acid-type side chain are related to certain biological activities. mdpi.com The presence of amino groups in the structure of artificially synthesized pyranocoumarins has been suggested to be related to their anti-inflammatory activity. mdpi.com For khellactone derivatives, which are 7,8-pyranocoumarins with chiral centers at the 3' and 4' positions, the specific acyloxy groups at these positions and the cis-structure are characteristic. sci-hub.se Stereochemistry, such as the cis-trans isomerism, can lead to stereoselective biological activity. sci-hub.se

The influence of structural modifications on biological activity has been explored through the synthesis of derivatives. nih.gov This includes modifying the this compound backbone with different groups, such as tert-butylbenzoyl groups, which can affect biological activity and pharmacokinetic properties. ontosight.ai Structure-activity relationship studies aim to identify key structural requirements for specific biological effects. sci-hub.seaacrjournals.org For instance, the presence or absence of a side chain in compounds like decursinol can critically influence their biological interactions. aacrjournals.org

While specific biological activities are associated with these structural features, the precise physiological role of pyranocoumarins in plants is not fully understood. mdpi.comnih.gov However, the link between their unique structure and biological activity in other organisms is an active area of research. mdpi.comnih.govresearchgate.net

Natural Occurrence and Biosynthesis of Pyranocoumarins

Phytochemical Sources of Pyranocoumarins

Pyranocoumarins are naturally synthesized by plants, although their distribution is not as widespread as that of simple coumarins or furanocoumarins. encyclopedia.pubnih.govresearchgate.net Their presence in specific plant families and species, as well as their localization within plant organs, are key aspects of their natural occurrence.

Distribution Across Plant Families (e.g., Apiaceae, Rutaceae)

The primary plant families known to synthesize pyranocoumarins are the Apiaceae (Umbelliferae) and Rutaceae. encyclopedia.pubnih.govresearchgate.netmdpi.comresearchgate.net While these two families account for the majority of pyranocoumarin-producing species, these compounds have also been identified, albeit rarely, in single species from other families such as Cornaceae, Calophyllaceae, and Fabaceae. researchgate.netmdpi.comresearchgate.net

Within the Apiaceae and Rutaceae families, there is a notable difference in the predominant structural forms of pyranocoumarins produced. The Apiaceae family shows a significant predominance of the angular form (58%), with only a smaller percentage characterized by the linear form (23%). mdpi.com Conversely, the Rutaceae family primarily produces the linear form, which is found in 57% of species within this family. mdpi.com

Specific Plant Species and Their this compound Profiles

Specific plant species are recognized for their production of particular pyranocoumarins. For instance, Citrus sinensis and Citrus limonia (both belonging to the Rutaceae family) are known sources of xanthyletin (B190499) and seselin (B192379). wikipedia.org Phlojodicarpus sibiricus, a valuable medicinal plant in the Apiaceae family, is notably rich in angular pyranocoumarins, specifically khellactone (B107364) derivatives. nih.gov In contrast, the closely related species Phlojodicarpus villosus contains significantly lower levels of pyranocoumarins, with furanocoumarins being the predominant coumarin (B35378) type. nih.gov

Another example includes Peucedanum praeruptorum (Apiaceae), where studies have investigated the content of several pyranocoumarins. frontiersin.org Mammea siamensis, from which condensed pyranocoumarins like Sturangin C have been described, represents the only genus known to contain this structural type. mdpi.comresearchgate.net Ferulago campestris (Apiaceae) has also been identified as a source of pyranocoumarins. encyclopedia.pub

Table 1 provides examples of plant species and the pyranocoumarins identified in them:

Plant FamilyPlant SpeciesRepresentative Pyranocoumarins Found
ApiaceaePhlojodicarpus sibiricusAngular pyranocoumarins (khellactone derivatives) nih.gov
ApiaceaePeucedanum praeruptorumVarious pyranocoumarins frontiersin.org
ApiaceaeFerulago campestrisPyranocoumarins encyclopedia.pub
ApiaceaeAngelica silvestrisAgasyllin (dihydrothis compound) bg.ac.rs
ApiaceaePeucedanum austriacumAgasyllin (dihydrothis compound) bg.ac.rs
RutaceaeCitrus sinensisXanthyletin, Seselin wikipedia.org
RutaceaeCitrus limoniaXanthyletin, Seselin wikipedia.org
CalophyllaceaeMammea siamensisCondensed pyranocoumarins (Sturangin C) mdpi.comresearchgate.net
RutaceaeStaurantus perforatusXanthyletin encyclopedia.pub

Localization within Plant Organs

The distribution of pyranocoumarins within different plant organs can vary. While a comprehensive understanding of the localization of all pyranocoumarins across all producing species is still developing, research indicates that these compounds can be found in various plant parts, including roots, fruits, and leaves. researchgate.netdergipark.org.tr

Studies on Phlojodicarpus sibiricus have focused on the this compound content in its roots. nih.gov In Angelica silvestris (Apiaceae), dihydrofuranocoumarins and a linear dihydrothis compound (agasyllin) were detected in the roots and fruits. bg.ac.rs Generally, coumarins, including pyranocoumarins and furanocoumarins, are distributed across various plant parts, such as flowers, seeds, and leaves, with fruits and flowers often showing higher concentrations. dergipark.org.tr Some plants accumulate substances with a protective function in seeds and roots. researchgate.net Research also analyzes the localization and productivity of these substances in individual organs and the whole plant. researchgate.netnih.gov

Biosynthetic Pathways of Pyranocoumarins in Plants

The biosynthesis of pyranocoumarins in plants is a complex process that involves the phenylpropanoid pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comwikipedia.org The coumarin core is derived from the shikimate pathway, while the pyran ring is formed via the MEP pathway. wikipedia.org

Enzymatic Mechanisms and Intermediates

The biosynthesis of all pyranocoumarins begins with umbelliferone (B1683723), which is synthesized via the phenylpropanoid pathway. researchgate.netmdpi.com This pathway starts with L-phenylalanine, which is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). researchgate.netmdpi.comdergipark.org.tr Trans-cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. researchgate.netmdpi.comdergipark.org.tr Alternatively, p-coumaric acid can be formed from L-tyrosine by tyrosine ammonia (B1221849) lyase (TAL). mdpi.comdergipark.org.tr p-Coumaric acid is then converted to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). mdpi.comfrontiersin.org

The coumarin skeleton is formed through subsequent enzymatic reactions, including ortho-hydroxylation and lactonization, from intermediates derived from the phenylpropanoid pathway. dergipark.org.trfrontiersin.org Umbelliferone (7-hydroxycoumarin) is a key intermediate. encyclopedia.pubacs.org

The formation of the pyran ring involves the prenylation of the coumarin core. Umbelliferone can be prenylated at different positions by prenyltransferases. frontiersin.org For instance, umbelliferone dimethylallyl transferase (UDT) is involved in the prenylation of umbelliferone. frontiersin.org The pyran ring is typically formed through the cyclization of a prenylated coumarin precursor. mdpi.comwikipedia.org The biosynthesis of dipetalolactone, a this compound, can proceed through routes involving the conversion of umbelliferone to osthenol. researchgate.net Osthenol is a precursor of angular pyrano- and furanocoumarins. nih.gov Reactions in this compound biosynthesis are generally mediated by cytochrome P450 monooxygenases and other non-P450 enzymes. mdpi.comresearchgate.net Oxidative cyclization, potentially involving epoxide ring-opening reactions, is speculated to play a role in the formation of the pyran ring. nih.gov

Key enzymatic steps and intermediates in the biosynthesis include:

Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to trans-cinnamic acid. researchgate.netmdpi.comdergipark.org.tr

Cinnamate-4-Hydroxylase (C4H): Hydroxylates trans-cinnamic acid to p-coumaric acid. researchgate.netmdpi.comdergipark.org.tr

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.comfrontiersin.org

Umbelliferone: A pivotal intermediate formed from the phenylpropanoid pathway. encyclopedia.pubresearchgate.netmdpi.comacs.org

Prenyltransferases: Catalyze the prenylation of umbelliferone at different positions. frontiersin.orgacs.org

Cytochrome P450 Monooxygenases and other enzymes: Involved in subsequent modifications and cyclization to form the pyran ring. mdpi.comresearchgate.net

Osthenol: A precursor for angular pyranocoumarins. nih.govresearchgate.net

Table 2 summarizes some key enzymes and intermediates:

Enzyme/IntermediateRole in BiosynthesisPathway Involvement
L-PhenylalanineInitial substratePhenylpropanoid pathway researchgate.netmdpi.com
PALConverts L-phenylalanine to trans-cinnamic acidPhenylpropanoid pathway researchgate.netmdpi.com
C4HConverts trans-cinnamic acid to p-coumaric acidPhenylpropanoid pathway researchgate.netmdpi.com
4CLConverts p-coumaric acid to p-coumaroyl-CoAPhenylpropanoid pathway mdpi.comfrontiersin.org
UmbelliferoneKey intermediatePhenylpropanoid pathway researchgate.netmdpi.com
Prenyltransferases (e.g., UDT)Prenylation of umbelliferoneThis compound biosynthesis frontiersin.orgacs.org
OsthenolPrecursor for angular pyranocoumarinsThis compound biosynthesis nih.govresearchgate.net
Cytochrome P450s, non-P450sInvolved in cyclization and modificationsThis compound biosynthesis mdpi.comresearchgate.net

Genetic Regulation of this compound Biosynthesis

The genetic regulation of this compound biosynthesis is an area of ongoing research. While the enzymatic steps and intermediates of the pathway are being elucidated, the specific genes and transcription factors that control the expression of the enzymes involved are still being investigated.

Studies using transcriptomic and metabolomic analyses have aimed to identify candidate genes involved in coumarin biosynthesis, including pyranocoumarins, in species like Peucedanum praeruptorum. frontiersin.orgresearchgate.net These studies have suggested the involvement of genes such as CYP450 and MDR in coumarin biosynthesis. researchgate.net In Peucedanum praeruptorum, candidate genes involved in the regulation of coumarin biosynthesis, including those in the phenylpropanoid pathway (e.g., PAL, C3H, COMT, HCT) and those involved in coumarin biosynthesis itself (e.g., AS, PS1, BMT), have been identified. frontiersin.org

Research on Calophyllum brasiliense, a source of dipyranocoumarins (calanolides), has also sought to identify candidate genes regulating calanolide (B8761490) biosynthesis through transcriptomic analysis. researchgate.net A unigene dataset from this study could provide insights for further molecular studies characterizing genes responsible for angular and linear this compound biosynthesis. researchgate.net

More recently, a multi-gene cluster encoding 2-oxoglutarate-dependent dioxygenases (2OGDs) has been identified in citrus, involved in the biosynthesis of coumarins, furanocoumarins, and pyranocoumarins. nih.gov The integrity of a specific dual-specificity C2'H/F6'H encoding 2OGD gene was found to be correlated with the capacity to biosynthesize metabolites of the extended furanocoumarin pathway in leaves and fruit. nih.gov A second 2OGD gene in this cluster is prominently expressed in citrus roots, which contain a unique pattern of extended furanocoumarin pathway metabolites, including the predominant pyranocoumarins. nih.gov These findings provide insights into the genetic basis underlying the differences in coumarin profiles in different citrus species and tissues. nih.gov

Despite these advances, the regulatory mechanisms governing this compound synthesis in plant cells and whole plants are still considered poorly investigated. mdpi.com Targeted regulation of biosynthesis becomes possible with the identification of these mechanisms, potentially allowing for the transfer of known enzyme genes to other organisms for the production of these compounds. mdpi.com

Microbial Production of this compound Derivatives

While plants are the primary natural sources of pyranocoumarins, research has explored the potential for microbial production of these compounds and their derivatives. Utilizing microorganisms for the biosynthesis of secondary metabolites offers an environmentally friendly and potentially renewable alternative to traditional plant extraction or chemical synthesis. dergipark.org.trnih.gov

Studies have demonstrated the successful production of pyranocoumarins in microbial hosts by transferring genes encoding key enzymes from plant biosynthesis pathways into microorganisms such as Escherichia coli and Streptomyces xiamenensis. dergipark.org.trnih.govacs.org For instance, the transfer of plant-derived umbelliferone prenyltransferases and enzymes like XimD and XimE from Streptomyces xiamenensis has enabled the production of furanocoumarins and pyranocoumarins in microbial systems. mdpi.comacs.org This approach has facilitated the identification of enzymes responsible for the formation of the pyran ring. nih.gov

Research has reported the microbial production of linear furanocoumarins (marmesin) and angular pyranocoumarins (decursinol) in Escherichia coli. acs.org Production yields of 3.6 mg/L for marmesin (B225713) and 3.7 mg/L for decursinol (B1670153) in shake flasks have been achieved. acs.org This represents a significant step towards establishing microbial systems for the scalable production of these valuable compounds. acs.org

Microbial biotransformation, which involves using microorganisms or their enzymes to modify existing compounds, also plays a role in generating this compound derivatives. researchgate.netmdpi.com This method can achieve specific chemical transformations that may be challenging through conventional synthetic routes. mdpi.com Filamentous fungi, with their diverse enzymatic capabilities, have been explored for the biotransformation of coumarins. mdpi.com

Synthetic Methodologies and Strategies for Pyranocoumarins

Classical Synthetic Approaches for Pyranocoumarin Skeletons

Classical methods for synthesizing the this compound skeleton typically involve reactions that build the pyran ring onto a pre-existing coumarin (B35378) structure or vice versa. One prominent classical strategy involves the Claisen rearrangement of propargyloxycoumarins followed by cyclization. ingentaconnect.comresearchgate.net Another common approach is the reaction of hydroxycoumarins with α,β-unsaturated aldehydes or ketones. ingentaconnect.comresearchgate.net

Early preparations of pyrano[3,2-c]coumarins, a common this compound isomer, were reported involving the condensation of 4-hydroxycoumarin (B602359) with α,β-unsaturated ketones, such as mesityl oxide. semanticscholar.orgrsc.orgnih.gov This condensation can lead to a hemiketal intermediate, which subsequently undergoes dehydration and cyclization to form the pyran ring. semanticscholar.orgnih.gov

Modern Multicomponent Reaction (MCR) Strategies for this compound Synthesis

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of pyranocoumarins, allowing for the rapid construction of complex molecular architectures in a single step from three or more starting materials. dntb.gov.uaresearchgate.netresearchgate.netresearchgate.net These reactions offer advantages such as high atom economy, reduced reaction times, and simplified work-up procedures. rsc.orgrsc.org

Various MCR strategies have been developed for this compound synthesis. One approach involves the reaction of 4-hydroxycoumarin with aldehydes and malononitrile (B47326), often catalyzed by bases like 4-dimethylaminopyridine (B28879) (DMAP). sioc-journal.cn This type of reaction can lead to pyranocoumarins with a cyanoenamine structure. sioc-journal.cn

Another MCR involves the reaction of 4-hydroxycoumarin, two molecules of acetone, and an amine, catalyzed by a base such as trimethylamine. semanticscholar.orgrsc.orgnih.gov This pseudo-four-component reaction can efficiently yield pyrano[2,3-c]coumarins. semanticscholar.orgrsc.org The mechanism is proposed to involve the in situ generation of mesityl oxide from acetone, followed by reactions with 4-hydroxycoumarin and the amine. semanticscholar.orgnih.gov

Multicomponent strategies can also involve tandem cyclization reactions with in situ formed intermediates. For instance, a three-component reaction of an aldehyde, 3-bromo-4-hydroxycoumarin, and 4-hydroxycoumarin in the presence of a catalyst like DBU/HOAc has been reported to yield pyrano fused coumarins. researchgate.net Phase transfer catalysis in water has also been employed in a three-component synthesis involving alkyl isocyanides, dialkyl acetylenedicarboxylates, and 4-hydroxycoumarin. researchgate.net

Microwave-assisted MCRs have also been explored for the rapid synthesis of pyranocoumarins. figshare.com

Metal-Catalyzed and Metal-Free this compound Synthesis

Both metal-catalyzed and metal-free approaches have been successfully applied to the synthesis of pyranocoumarins. dntb.gov.uaresearchgate.netresearchgate.netacs.org

Metal catalysis often involves transition metals. For example, gold(III) catalysts have been used in tandem conjugate addition/annulation reactions of 4-hydroxycoumarins with α,β-unsaturated ketones to synthesize pyrano[3,2-c]coumarins. nih.gov Palladium acetate (B1210297) has also been reported as a catalyst for the synthesis of pyranocoumarins at room temperature. researchgate.net Bismuth(III) triflate has been used to catalyze the regioselective synthesis of pyranocoumarins from 4-hydroxycoumarins and propargyl alcohols via sequential propargylation and intramolecular cyclization. researchgate.net Alkaline earth metals have also been explored as catalysts for one-pot, solvent-free synthesis of pyranocoumarins. uohyd.ac.inuohyd.ac.in

In addition to transition metals, magnetic nanoparticles, such as CuFe2O4, have been identified as efficient catalysts for the one-pot synthesis of pyrano[3,2-c]coumarin derivatives under mild conditions. researchgate.net

Metal-free synthesis offers advantages in terms of environmental compatibility and cost. rsc.orgacs.org Graphene oxide nanosheets have been demonstrated as a recyclable metal-free catalyst for the three-component condensation of 4-hydroxycoumarin with aryl glyoxals and malononitrile, yielding new pyranocoumarins. rsc.org Brønsted acidic ionic liquids, such as 1-butane sulfonic acid-3-methylimidazolium tosylate ([BSMIM]OTs), have also been utilized as metal-free catalysts for the regioselective synthesis of pyrano[3,2-c]coumarins from 4-hydroxycoumarin and chalcones under solvent-free conditions. rsc.org Molecular iodine has been reported as an efficient metal-free promoter for the regioselective synthesis of chalcone-based pyranocoumarins via Michael addition followed by cyclization. thieme-connect.comtandfonline.comthieme-connect.com

Regioselective and Stereoselective this compound Synthesis

Achieving regioselectivity and stereoselectivity is crucial in the synthesis of pyranocoumarins, particularly when aiming for specific isomers or enantiomers with desired biological activities. rsc.orgresearchgate.netrsc.orgtandfonline.comCurrent time information in Seoul, KR.beilstein-journals.orgresearchgate.netnih.gov

Regioselective synthesis ensures the formation of a specific this compound isomer when multiple constitutional isomers are possible. Molecular iodine-mediated heterocyclization has been described as a simple and straightforward approach for the regioselective synthesis of this compound derivatives. thieme-connect.comthieme-connect.com Brønsted acidic ionic liquids have also shown high regioselectivity in the synthesis of pyrano[3,2-c]coumarins. rsc.org Bismuth-catalyzed reactions of 4-hydroxycoumarins with propargyl alcohols have been developed as a regioselective route to pyranocoumarins. researchgate.net

Stereoselective synthesis focuses on controlling the relative or absolute configuration of stereogenic centers within the this compound structure. This is particularly important for chiral pyranocoumarins, which often exhibit enantioselective biological activities. nih.govum.edu.mo Organocatalysis has emerged as a powerful tool for asymmetric this compound synthesis. beilstein-journals.orgacs.orgnih.govresearchgate.net Chiral organocatalysts, such as cinchona-thiourea derivatives or quinine-derived primary amines, have been successfully employed in reactions like Michael additions and subsequent cyclizations to afford pyranocoumarins with high enantioselectivity. beilstein-journals.orgacs.orgnih.gov For instance, an organocatalytic Knoevenagel/Michael/cyclization sequence has been reported for the enantioselective synthesis of functionalized pyranocoumarins. acs.org Stereoselective synthesis of sugar-fused pyrano[3,2-c]pyranone derivatives has been achieved using L-proline as a catalyst in the reaction between 1-C-formyl glycals and 4-hydroxycoumarins, yielding single diastereomers. researchgate.net

Derivatization and Analog Synthesis of Pyranocoumarins

The synthesis of this compound derivatives and analogs is essential for exploring their structure-activity relationships and developing new compounds with enhanced or modified properties. figshare.comrsc.orgthieme-connect.comnih.gov Derivatization often involves modifying the substituents on the pre-formed this compound core.

Various synthetic strategies can be employed to introduce different functional groups or structural motifs onto the this compound scaffold. Multicomponent reactions are particularly useful for generating diverse libraries of this compound derivatives by varying the starting materials. semanticscholar.orgrsc.orgsioc-journal.cnnih.govmdpi.com For example, using different benzaldehydes in a three-component Diels-Alder reaction with 4-hydroxycoumarin and malononitrile can lead to a variety of this compound derivatives. nih.govmdpi.com

Analog synthesis may involve constructing the this compound framework with variations in the core structure or linking it to other pharmacologically relevant scaffolds. Chalcone-based this compound derivatives have been synthesized using molecular iodine as a promoter. tandfonline.com Coumarin-substituted pyrano[2,3-c]coumarins have been constructed via a pseudo-four-component reaction of 4-hydroxycoumarin and acetone. rsc.org

Chiral Synthesis and Enantioseparation Techniques for Pyranocoumarins

Chiral pyranocoumarins often exhibit distinct biological activities compared to their enantiomers. Therefore, methods for their enantioselective synthesis and separation are important. beilstein-journals.orgnih.govum.edu.moacs.orgnih.govresearchgate.netnih.govmdpi.comdntb.gov.ua

Asymmetric synthesis, particularly using chiral catalysts, is a key strategy for obtaining enantiomerically enriched pyranocoumarins. Organocatalysis with chiral amine derivatives has proven effective in achieving high enantioselectivities in reactions forming the this compound core. beilstein-journals.orgacs.orgnih.govresearchgate.net

Enantioseparation techniques are used to separate racemic mixtures of pyranocoumarins into their individual enantiomers. Chiral high-performance liquid chromatography (HPLC) is a common method for the enantioseparation of pyranocoumarins. nih.govum.edu.momdpi.comdntb.gov.uamdpi.com Enzymatic hydrolysis in combination with chiral HPLC-MS/MS has been used for the enantioseparation and absolute configuration determination of angular-type pyranocoumarins. nih.govmdpi.commdpi.com

Pharmacological and Biological Activities of Pyranocoumarins

Anticancer and Antitumor Activities of Pyranocoumarins

The anticancer and antitumor effects of pyranocoumarins have been investigated extensively through both in vitro and in vivo studies. zenodo.orgmdpi.com Specific pyranocoumarins, such as decursin (B1670152) and decursinol (B1670153) angelate, isolated from sources like Angelica gigas, have shown promising activities against various cancer types. zenodo.orgmdpi.com

In vitro Cytotoxicity in Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of pyranocoumarins against a panel of cancer cell lines. Decursin and decursinol angelate have demonstrated cytotoxicity in several cancer cell lines, including those derived from leukemia (HL-60, U266, MM.1S, ARH77), breast cancer (MCF-7, MDA-MB-231), prostate cancer (DU-145), melanoma (B16F10), and cervical cancer (HeLa). zenodo.orgmdpi.commdpi.comnih.gov

For instance, decursin has shown cytotoxic effects on human multiple myeloma cell lines, including U266, MM.1S, and ARH77, at concentrations ranging from 10 to 160 μM after 24 hours of exposure. zenodo.org Notably, this effect was not observed in peripheral blood mononuclear cells (PBMC), suggesting a degree of selective toxicity towards cancer cells. zenodo.orgmdpi.com Decursin and decursinol angelate have also been reported to inhibit the growth of human breast cancer cell lines MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent). zenodo.orgmdpi.com

In human bladder carcinoma E-J cells, decursin exhibited an IC50 value of 6 μM after 48 hours of exposure. zenodo.org Decursinol, another pyranocoumarin, has shown selective inhibition for melanoma cancer cell lines and also inhibits the growth of prostate cancer cell lines like DU-145 in micromolar concentrations, demonstrating greater potency than cisplatin (B142131) in some cases. zenodo.orgmdpi.com

Some linear this compound derivatives have also shown potent in vitro anticancer activity. For example, certain robustic acid derivatives exhibited excellent activity against HL-60 cells, with IC50 values comparable to or better than standard reference drugs like cisplatin and camptothecin. nih.gov

Here is a summary of some in vitro cytotoxicity data for pyranocoumarins:

CompoundCell LineIC50 (µM)Exposure TimeReference
DecursinU266 (myeloma)10-16024 h zenodo.org
DecursinMM.1S (myeloma)10-16024 h zenodo.org
DecursinARH77 (myeloma)10-16024 h zenodo.org
DecursinE-J (bladder)648 h zenodo.org
DecursinHCT116 (colon)50-10024 h zenodo.org
DecursinolDU-145 (prostate)Micromolar- zenodo.orgmdpi.com
DecursinolMEL-8 (melanoma)3.46 (µg/mL)- mdpi.com
ClausarinA549 (lung)1.59-2.98 (µg/mL)- mdpi.com
ClausarinKB (oral)1.59-2.98 (µg/mL)- mdpi.com
ClausarinKB-VIN (oral)1.59-2.98 (µg/mL)- mdpi.com
Decursin/DA extractHeLa (cervical)6.57 (µg/mL)- mdpi.com
Robustc acid derivative 2dHL-60 (leukemia)21.04 ± 0.43- nih.gov
Robustc acid derivative 2gHL-60 (leukemia)16.63 ± 0.12- nih.gov
Robustc acid derivative 2iHL-60 (leukemia)16.38 ± 0.27- nih.gov

In vivo Antitumor Efficacy in Animal Models

In addition to in vitro studies, the antitumor efficacy of pyranocoumarins has been investigated in animal models. Decursin and decursinol angelate have shown in vivo antitumor activity. mdpi.comaacrjournals.org

In a study using a Sarcoma-180 tumor model in mice, daily intraperitoneal injection of decursin or decursinol angelate at dosages of 50 and 100 mg/kg for 9 days led to appreciable suppression of tumor growth. zenodo.orgmdpi.comaacrjournals.orgresearchgate.net This treatment also resulted in increased longevity in mice injected with Sarcoma-180 tumor cells. zenodo.orgmdpi.comaacrjournals.org

In a mouse Lewis lung cancer (LLC) model, daily administration of decursin at a dose of 4 mg/kg by intraperitoneal injection for 3 weeks significantly reduced tumor development by 65%. zenodo.org

Mechanisms of Antineoplastic Action

The anticancer effects of pyranocoumarins are mediated through various molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of signaling pathways. mdpi.comresearchgate.netnih.govuni.lusemanticscholar.org

Induction of Apoptosis

A key mechanism by which pyranocoumarins exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. mdpi.comnih.govuni.luontosight.ai Studies have shown that pyranocoumarins can trigger apoptosis through both caspase-dependent and caspase-independent pathways. mdpi.comspringermedizin.defrontiersin.org

Decursin and decursinol angelate have been shown to induce apoptosis in various cancer cell lines. mdpi.comaacrjournals.org For example, in HeLa cells, an extract containing decursin and decursinol angelate exhibited an anti-cancer effect through the significant activation of caspases and the cleavage of PARP (Poly (ADP-ribose) polymerase). mdpi.com PARP cleavage is a hallmark of apoptosis and is mediated by activated caspases, particularly caspase-3. frontiersin.orgmdpi.com

Decursin-induced apoptosis in U266 multiple myeloma cells was found to be mediated by the activation of caspase-8, -9, and -3. mdpi.com The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 indicates the involvement of the intrinsic (mitochondrial) pathway. mdpi.commdpi.com

In human bladder and colon cancer cells, decursin treatment dose-dependently led to apoptotic induction, characterized by sub-G1 phase accumulation and an increased cytoplasmic DNA-histone complex. nih.gov The this compound side chain appears to be crucial for the induction of cellular apoptosis by decursin and decursinol angelate, as decursinol (which lacks the side chain) showed less apoptotic activity. mdpi.comaacrjournals.org

Cell Cycle Arrest

Pyranocoumarins can also inhibit cancer cell proliferation by inducing cell cycle arrest. researchgate.netnih.govuni.lu Cell cycle arrest prevents cancer cells from dividing and multiplying. researchgate.net

Decursinol angelate has been shown to induce cell cycle arrest at the G0/G1 phase in murine melanoma B16F10 cells. mdpi.com Similarly, decursin induced G1-phase cell cycle arrest in human bladder cancer 235J cells and colon cancer HCT116 cells. nih.gov In androgen-dependent LNCaP prostate cancer cells, decursin and decursinol angelate induced a potent G1 arrest in a concentration-dependent manner. aacrjournals.org This G1 arrest in LNCaP cells was associated with the inhibition of androgen-stimulated nuclear translocation of androgen receptors and decreased androgen receptor protein levels. mdpi.com

Certain synthesized this compound derivatives have also been reported to induce cell cycle arrest at the G2/M phases in tested cancer cells. researchgate.netresearchgate.net

Modulation of Signaling Pathways

Pyranocoumarins can modulate various signaling pathways involved in cancer cell survival, proliferation, and apoptosis. zenodo.orgmdpi.comnih.govuni.lusemanticscholar.orgontosight.ai Key pathways influenced by pyranocoumarins include NF-κB, MAP Kinases (ERK, JNK, p38), and STAT3. zenodo.orgmdpi.comnih.govuni.lusemanticscholar.orgontosight.aimdpi.comfrontiersin.org

Decursin has been shown to inhibit the constitutive activation of STAT3 by inhibiting the activation of Janus-activated kinase 2 (JAK2) in U266 multiple myeloma cells. mdpi.com Furthermore, decursin inhibited interleukin-6-induced STAT-3 activation in MM.1S cells in a dose-dependent manner. mdpi.com Targeting the JAK2/STAT3 pathway is a significant mechanism for inducing apoptosis in cancer cells. mdpi.com

Decursinol angelate has been reported as an effective inhibitor of prostaglandin (B15479496) E2 (PGE2)-induced survival in human leukemia HL-60 cells. semanticscholar.org This effect is mediated via the regulation of the EP2 receptor and the NF-κB pathway. semanticscholar.org NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and survival, and its aberrant activation is common in cancer. mdpi.comfrontiersin.org Decursin has also been shown to inhibit NF-κB activation. semanticscholar.org

Modulation of MAP Kinase pathways has also been observed. Decursin can affect the ERK1/2 pathway, which is involved in cell proliferation and survival. nih.gov Some coumarins, including potentially pyranocoumarins, can suppress the proliferation of cancer cells by affecting MAP Kinase pathways. mdpi.comfrontiersin.orgrsc.org

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in various physiological and pathological conditions, including tumor growth and metastasis. Several studies have investigated the potential of pyranocoumarins to inhibit angiogenesis.

Decursin, a this compound isolated from Angelica gigas Nakai, has demonstrated anti-angiogenic properties. Research indicates that decursin can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis by suppressing the activation of extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK) in human umbilical vein endothelial cells (HUVECs). mdpi.com A concentration of 1 µM decursin has been shown to completely halt VEGF-induced angiogenesis by inhibiting tube formation and cell migration in vitro. mdpi.com In in vivo models, such as the chorioallantoic membrane (CAM) assay, decursin treatment resulted in an avascular zone, indicating the inhibition of angiogenesis. mdpi.com

Another this compound, decursinol angelate (DA), also from Angelica gigas, has been reported to inhibit VEGF-induced proliferation and capillary-tube formation in HUVEC cells at a concentration of 1 µmol/L. researchgate.net

Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Pyranocoumarins have shown potential in reversing MDR by inhibiting the function of these transporters.

Studies have identified pyranocoumarins from Peucedanum praeruptorum Dunn that can reverse P-gp-mediated multidrug resistance. nih.govuclan.ac.ukuni-konstanz.de Specifically, (+/-)-praeruptorin A (PA) and its derivative (+/-)-3'-O,4'-O-dicinnamoyl-cis-khellactone (DCK) have shown activity in reversing MDR. nih.govuclan.ac.ukuni-konstanz.de DCK was found to be more active than PA or verapamil (B1683045) and acts as a non-competitive inhibitor of P-gp. nih.govuclan.ac.ukuni-konstanz.de

Further research on novel PA derivatives has explored the impact of structural modifications on MDR reversal activity. Methoxylation of the cinnamoyl groups on DCK, as seen in (+/-)-3'-O,4'-O-bis(3,4-dimethoxycinnamoyl)-cis-khellactone (DMDCK), enhanced P-gp inhibitory activity. nih.govuclan.ac.ukuni-konstanz.de The co-existence of 3- and 4-methoxy groups on the cinnamoyl moiety significantly improved activity, while the presence of only a 4-methoxy group reduced it. nih.govuni-konstanz.de DMDCK promoted the binding of the UIC2 antibody to P-gp, suggesting a conformational change in P-gp similar to that induced by transport substrates. nih.govuni-konstanz.de While DCK moderately stimulated basal P-gp-ATPase activity, DMDCK inhibited it. nih.govuni-konstanz.de Pharmacophore analysis suggests that the additional 3-methoxy group in DMDCK may facilitate more efficient interaction with P-gp substrate site(s), potentially leading to inactive complexes and inhibition of ATP hydrolysis. nih.govuni-konstanz.de

Other this compound derivatives have also demonstrated efficacy against P-gp-mediated MDR in cancer cell lines such as MCF-7/ADR. nih.govresearchgate.net Compounds featuring trifluoromethyl, ethoxy, and benzyloxy substituents showed significant activity, outperforming Doxorubicin in some cases. nih.gov These compounds have been shown to increase the intracellular accumulation of probe molecules like Rho123 in resistant cells, confirming their ability to inhibit P-gp efflux function. nih.govresearchgate.net Mechanistic studies, including molecular docking and dynamics simulations, support the inhibition of P-gp function by these derivatives. nih.gov

Anti-inflammatory Activities of Pyranocoumarins

Inflammation is a complex biological response involving various mediators, cytokines, and signaling pathways. Pyranocoumarins have been reported to possess anti-inflammatory activities through multiple mechanisms.

Inhibition of Pro-inflammatory Mediators

Pyranocoumarins can inhibit the production of key pro-inflammatory mediators such as Nitric Oxide (NO) and Prostaglandin E2 (PGE2). NO is synthesized by inducible nitric oxide synthase (iNOS) and plays a role in inflammatory responses. nih.govsemanticscholar.org PGE2 is produced by cyclooxygenase-2 (COX-2) and contributes to inflammation and pain. rsc.orgresearchgate.net

Several pyranocoumarins have shown inhibitory effects on NO production. (+)-Praeruptorin A has been shown to reduce nitric oxide production in cells. nih.govmdpi.com Another this compound, corymbocoumarin, also suppressed nitric oxide production. nih.govmdpi.com A synthetic coumarin (B35378) derivative, identified as coumarin derivative 2 in one study, significantly reduced nitric oxide production in a concentration-dependent manner in LPS-induced RAW264.7 macrophages. nih.govmdpi.comresearchgate.netnih.gov

Decursinol angelate (DA) has been reported to inhibit PGE2-induced activation of the EP2 receptor signaling pathway and the expression of COX-2. semanticscholar.orgresearchgate.net Decursin has also been shown to suppress the expression of cyclooxygenase-2 protein and prostaglandin E2 content in cells stimulated by amyloid-β. researchgate.net

Modulation of Inflammatory Cytokines

Pyranocoumarins can modulate the levels of various inflammatory cytokines, including TNF-α, IL-6, IL-1β, IL-8, and MCP-1. These cytokines are crucial in initiating and propagating inflammatory responses. rsc.orgfrontiersin.orgthermofisher.commdpi.comnih.gov

(+)-Praeruptorin from Peucedanum praerupotorum has been shown to reduce the release of IL-1β, IL-6, and TNF-α induced by LPS-stimulated macrophages. mdpi.com Similarly, compound 2 and compound 16 isolated from P. praeruptorum roots suppressed the release of IL-1β, IL-6, and TNF-α in a dose-dependent manner in LPS-stimulated RAW 264.7 cells. nih.gov

Anomalin, an angular this compound, significantly reduced the levels of several pro-inflammatory cytokines, including TNF-α and IL-6, in LPS-stimulated RAW 264.7 macrophages. rsc.org Coumarin derivative 2 inhibited the production of TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophages. nih.govmdpi.comresearchgate.netnih.gov

Regulation of Inflammatory Pathways

The anti-inflammatory effects of pyranocoumarins often involve the regulation of key inflammatory signaling pathways, such as NF-κB, MAPK, and COX-2.

The NF-κB pathway plays a central role in the transcription of genes encoding pro-inflammatory mediators and cytokines. nih.govrsc.orgmdpi.com Pyranocoumarins can inhibit NF-κB activation. Corymbocoumarin has been shown to suppress the activation of the nuclear factor κB (NF-κB) signaling pathway. nih.govmdpi.com Decursinol angelate (DA) has been reported to reduce the PGE2-induced activation of NF-κB p50 and p65 subunits. semanticscholar.orgresearchgate.net Coumarin derivative 2 inhibited the phosphorylation of NF-κB p65 in LPS-induced RAW264.7 cells. nih.govmdpi.comresearchgate.netnih.gov

The MAPK pathway, including ERK, JNK, and p38, is also involved in mediating inflammatory responses. nih.govrsc.orgmdpi.com Inhibition of MAPK phosphorylation is a mechanism by which some pyranocoumarins exert anti-inflammatory effects. Calipteryxin (B600254) and a dihydroseselin (B1632921) derivative obtained from Seseli resinosum were associated with the inhibition of inflammatory enzymes (iNOS and COX-2) and cytokines (TNF-α and IL-6) via NF-κB, MAPK, and Akt pathways. mdpi.com Coumarin derivative 2 significantly reduced the phosphorylation of JNK, ERK, and p38 in LPS-induced macrophages, indicating that it blocks the MAPK signaling pathway. nih.govmdpi.comresearchgate.netnih.gov

Inhibition of COX enzymes, particularly COX-2, is another mechanism for anti-inflammatory activity. nih.govrsc.orgnih.gov Most this compound derivatives tested in one study showed better effects against COX-2 (IC50 ≤ 10 µM). nih.gov Compound 5a demonstrated significant selectivity against COX-2. nih.gov Anomalin inhibited the mRNA and protein expression levels of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophages. rsc.org

In vivo Anti-inflammatory Models

The anti-inflammatory activity of pyranocoumarins has also been evaluated in in vivo models, such as the formaldehyde-induced paw edema test in rats. This model is commonly used to assess acute inflammation.

Two individual pyranocoumarins (2b and 3a) with high in vitro anti-proteinase activity were tested in rats with formaldehyde-induced paw edema. nih.govresearchgate.netnih.govdntb.gov.ua When administered orally, compound 3a decreased paw edema in rats by 29.2%, while compound 2b decreased it by 6.57%. nih.gov While the effect was lower compared to the control indomethacin, these results indicate in vivo anti-inflammatory activity for these pyranocoumarins. nih.gov

Antiviral Activities of Pyranocoumarins

Pyranocoumarins have demonstrated antiviral properties against a range of viruses, including notable activity against HIV and SARS-CoV-2, as well as potential against other viral pathogens.

Anti-HIV Activity (e.g., against HIV-1)

Several pyranocoumarins have shown promising activity against Human Immunodeficiency Virus type 1 (HIV-1). This activity is often mediated through the inhibition of key viral enzymes, such as reverse transcriptase (RT) and integrase. Some pyranocoumarins are capable of acting through multiple mechanisms or binding to several sites, which may contribute to their effectiveness against HIV mutations. nih.govnih.gov

Linear pyranocoumarins isolated from plants like Clausena lenis and Ficus nervosa have exhibited high to moderate anti-HIV activity in the micromolar range. nih.gov For instance, linear pyranocoumarins 47–49 demonstrated EC₅₀ values between 1.87 and 3.19 μM and therapeutic indices (TI) ranging from 63 to 107. nih.gov Enzymatic assays have indicated that the anti-HIV activity of these compounds is mediated by RT inhibition. nih.gov

Angular pyranocoumarins, particularly tetracyclic compounds isolated from the genus Calophyllum, have also garnered significant attention for their anti-HIV properties. nih.gov Calanolide (B8761490) A, inophyllum B, and inophyllum P have been identified as non-nucleoside inhibitors of HIV-1 RT with IC₅₀ values in the nanomolar range. nih.gov Calanolide A, in particular, has shown activity against a broad spectrum of HIV strains, including those resistant to azidothymidine and pyridinone. nih.govmdpi.com Calanolide A has advanced to Phase I clinical trials. nih.govnih.gov

Activity against SARS-CoV-2 (e.g., Mpro and PLpro inhibition)

Research has explored the potential of this compound derivatives as inhibitors of key enzymes involved in the replication of SARS-CoV-2, specifically the main protease (Mpro) and the papain-like protease (PLpro). benthamdirect.comresearchgate.netnih.gov These proteases are crucial for processing viral polyproteins, making them attractive targets for antiviral drug development. researchgate.netnih.gov

Studies utilizing molecular docking, ADMET analysis, and molecular dynamics simulations have aimed to identify this compound derivatives that can act as synergistic inhibitors of both Mpro and PLpro. benthamdirect.comresearchgate.net This dual-target approach is considered a promising strategy for attenuating viral replication. benthamdirect.comresearchgate.net While the provided search results indicate that studies are exploring pyranocoumarins for this activity and have identified natural compounds with significant inhibitory activity against Mpro and PLpro, specific detailed research findings or data tables for pyranocoumarins in this context were not extensively provided in the snippets. benthamdirect.comresearchgate.net

Other Antiviral Potentials

Beyond HIV and SARS-CoV-2, pyranocoumarins may possess antiviral potential against other viruses. While the provided search results primarily focus on HIV and SARS-CoV-2, some sources broadly mention the antiviral activities of coumarins and their derivatives, suggesting a wider spectrum of activity. zenodo.orgresearchgate.netrsc.org Further research is needed to fully elucidate the potential of pyranocoumarins against a broader range of viral pathogens.

Antimicrobial Activities of Pyranocoumarins

Pyranocoumarins also exhibit antimicrobial activities, demonstrating efficacy against various bacteria and fungi.

Antibacterial Activity (e.g., against Bacillus subtilis, Heliobacter pylori, Xylella fastidiosa)

This compound derivatives have shown a broad spectrum of antibacterial activity. scielo.br Some studies suggest that the nature and position of substituents on the coumarin structure can influence the degree of antibacterial activity. scielo.br

Against Helicobacter pylori, decursin, decursin angelate, and decursinol, isolated from Angelica gigas, have shown potent inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 6 to 20 µg/ml. zenodo.org

Xanthyletin (B190499), a linear this compound found in C. Sinensis Grafted, has demonstrated activity against Xylella fastidiosa, a bacterium responsible for diseases in various crops. zenodo.org Studies have shown that X. fastidiosa growth was affected by Xanthyletin, with logarithmically growing cells being more resistant at higher concentrations. zenodo.org Other coumarins from Angelica gigas, such as decursin and decursinol angelate, have also shown appreciable antibacterial activity against Bacillus subtilis. zenodo.org

While some pyranocoumarins have shown activity against Bacillus subtilis, it has also been proposed that pyranocoumarins might be less effective against certain bacteria compared to other coumarin derivatives, suggesting that the pyrano-ring might not be essential for enhancing antibacterial activity in all cases. mdpi.com

Antifungal Activity (e.g., against Sclerotinia sclerotiorum, Botrytis cinerea)

Pyranocoumarins have also exhibited antifungal properties, particularly against plant fungal pathogens. researchgate.netnih.govuniovi.esmdpi.com

A linear this compound, Pd-D-V, has shown high activity against Sclerotinia sclerotiorum, with an EC₅₀ of 13.2 µg·mL⁻¹. researchgate.netnih.gov Pd-D-V also inhibited the growth of Botrytis cinerea, Fusarium graminearum, and Colletotrichum capsici by almost 50% at a concentration of 30 µg/mL. mdpi.comnih.gov

Another this compound, disenecioyl khellactone (B107364) (an angular this compound), displayed strong antifungal activity against Botrytis cinerea, with an EC₅₀ of 11.0 µg·mL⁻¹. researchgate.netnih.gov Disenecioyl khellactone also showed inhibitory effects against Sclerotinia sclerotiorum. mdpi.comnih.gov

Decursin and decursinol angelate have also been tested against various fungal pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. mdpi.com B. cinerea was found to be particularly sensitive to these two pyranocoumarins, with mycelium growth suppressed by 83%. mdpi.com

Here is a table summarizing some of the reported antimicrobial activities:

Compound NameTarget MicroorganismActivity TypeKey Finding / MIC/EC₅₀Source Index
DecursinHelicobacter pyloriAntibacterialMIC: 6-20 µg/ml zenodo.org
Decursin angelateHelicobacter pyloriAntibacterialMIC: 6-20 µg/ml zenodo.org
DecursinolHelicobacter pyloriAntibacterialMIC: 6-20 µg/ml zenodo.org
DecursinBacillus subtilisAntibacterialAppreciable activity zenodo.org
Decursinol angelateBacillus subtilisAntibacterialAppreciable activity zenodo.org
XanthyletinXylella fastidiosaAntibacterialGrowth inhibited zenodo.org
Pd-D-VSclerotinia sclerotiorumAntifungalEC₅₀: 13.2 µg·mL⁻¹ researchgate.netnih.govmdpi.com
Pd-D-VBotrytis cinereaAntifungal~50% inhibition at 30 µg/mL mdpi.comnih.gov
Pd-D-VFusarium graminearumAntifungal~50% inhibition at 30 µg/mL mdpi.comnih.gov
Pd-D-VColletotrichum capsiciAntifungal~50% inhibition at 30 µg/mL mdpi.comnih.gov
Disenecioyl khellactoneBotrytis cinereaAntifungalEC₅₀: 11.0 µg·mL⁻¹ researchgate.netnih.gov
Disenecioyl khellactoneSclerotinia sclerotiorumAntifungal~50% inhibition at 30 µg/mL mdpi.comnih.gov
DecursinBotrytis cinereaAntifungal83% mycelium growth suppressed mdpi.com
Decursinol angelateBotryitis cinereaAntifungal83% mycelium growth suppressed mdpi.com

Antitubercular Activity

This compound compounds have been identified as possessing antitubercular activity, representing a potential novel pharmacophore for the development of anti-TB agents. A systematic investigation into the structural characteristics of pyranocoumarins has been undertaken to understand their activity against Mycobacterium tuberculosis. nih.gov Focused libraries of synthesized pyranocoumarins have been evaluated in primary screening assays for their antitubercular effects. nih.gov Active compounds from these screenings were further assessed to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. nih.gov

Among the compounds tested, certain amino derivatives of pyranocoumarins demonstrated bactericidal activity. Three such compounds (identified as 16, 17c, and 18f) exhibited MIC values of 16 µg/mL and respective MBC values of 32, 32, and 64 µg/mL. nih.gov While some natural coumarin analogs, such as scopoletin, have shown in vitro activity against Mtb H37Rv strain with an MIC of 42 µg/mL, this was considered moderate when compared to standard anti-TB drugs like ethambutol (B1671381) (MIC 6.25 µg/mL). nih.gov Other coumarin-based derivatives like dentatin, nordentatin (B92008), and clausenidin (B14091337) have also exhibited varying degrees of activity against Mtb H37Rv strains, with MIC values ranging from 50 to 200 µg/mL, generally showing moderate to low activity compared to standard drugs like isoniazid (B1672263) and kanamycin (B1662678) sulfate. nih.gov Synthetic chromene derivatives, including this compound derivatives, have also been explored for their antimycobacterial activity. For instance, a synthetic chromene derivative, C10, which is a this compound derivative, demonstrated good antimycobacterial activity against M. tuberculosis with a MIC of 29.13 µg/mL. This compound features a different substituent group on the aryl moiety and an ester function on the pyran ring compared to other less active this compound derivatives studied.

Recent reviews highlight pyranocoumarins among promising heterocycles with antitubercular properties, underscoring the ongoing interest in this class for developing new TB drugs.,

Neuroprotective and Neurological Activities of Pyranocoumarins

Pyranocoumarins have demonstrated notable neuroprotective and various neurological activities, suggesting their potential in addressing conditions related to neuronal damage and cognitive function.,,,, Studies have indicated that linear pyranocoumarins with a 2,2-dimethylpyran ring fused to the coumarin structure possess significant neuroprotective properties. The dihydropyran moiety present in these coumarins is suggested to play an important role in their neuroprotective effects.

Protection against Ischemic Stroke

Research indicates that certain pyranocoumarins can offer protection against ischemic stroke, a condition characterized by reduced blood flow to the brain. Decursin, a prominent this compound found in Angelica gigas Nakai, has shown protective effects against ischemia/reperfusion injury in striatal cells. Studies have investigated the neuroprotective effects of decursinol angelate (DA) and decursin from Angelica gigas Nakai on glutamate-induced oxidative stress in neuronal cell lines. Decursin, a prenylated coumarin, improved cell viability in HT22 murine hippocampal neuronal cells exposed to glutamate-induced oxidative stress. This protective effect was observed at concentrations of 12.5 and 25 µM. DA, an isomer of decursin, also showed a recovery effect on apoptosis in these cells at a higher dose of 50 µM. Decursin's mechanism of action in this context involves reducing the accumulation of reactive oxygen species (ROS) and activating the antioxidant enzyme heme oxygenase-1 (HO-1), thereby triggering the cell's self-defense system against oxidative stress. It also prevented apoptotic neuronal cell death resulting from oxidative stress.

Furthermore, a multicomponent strategy involving pyranocoumarins has been explored for its potential against ischemic stroke, suggesting benefits in terms of improved efficacy and dose reduction compared to single agents. While not explicitly a this compound, a synthetic coumarin derivative (compound 20) demonstrated neuroprotective activity against ischemic brain injury in rats by reducing infarct size, brain-water content, improving neurological function, and suppressing neuronal loss in the cortex and hippocampus. This compound was also shown to penetrate the blood-brain barrier in rats.

Anti-amnesic Effects

Pyranocoumarins have also been investigated for their anti-amnesic properties, which relate to improving memory function. An in vivo study suggested that decursin may contribute to anti-amnesic effects by decreasing acetylcholine (B1216132) activity in the hippocampus., Decursinol angelate (DA) has also been reported to possess anti-amnesic activities., Although decursinol showed effects on scopolamine-induced amnesia, many experiments in this area have focused on decursin. Nodakenin, a derivative from Angelica gigas, has also shown effects similar to those of decursin in studies. Extracts containing pyranocoumarins from Phlojodicarpus sibiricus have demonstrated an anti-amnesic effect in a scopolamine-induced amnesia model.

Modulation of Neurodegenerative Pathways

Pyranocoumarins can modulate various neurodegenerative pathways, offering potential therapeutic avenues for diseases like Alzheimer's and Parkinson's. Decursin and its isomer, decursinol angelate, have been reported to have neuroprotective abilities., Decursin, the major bioactive component of Angelica gigas Nakai, has shown neuroprotective properties in PC12 cells induced by Amyloid-β (Aβ)25–35, acting through anti-apoptosis and antioxidant mechanisms. Decursin also suppressed the expression of cyclooxygenase-2 protein and prostaglandin E2 content stimulated by Aβ25–35 in PC12 cells, indicating anti-inflammatory effects relevant to neuroprotection.

Anomalin, a this compound derivative, has demonstrated anti-neuropathic pain, anti-neuroinflammatory, and neuroprotective effects in animal and cellular models of diabetic neuropathic pain. Anomalin significantly suppressed neuropathic pain in streptozotocin-induced diabetic mice. In cellular models, anomalin reduced sodium-nitroprusside-induced neuroinflammation by considerably reducing toxicity, nitrite (B80452) production, and the expression of inflammatory genes like iNOS and COX-2. Mechanistically, anomalin effectively blocked the activation of key signaling pathways including IKKα/β, IκBα, ERK1/2, and p38 MAPK, and also reduced the increase in the Nrf2 pathway. Furthermore, anomalin significantly inhibited pro-inflammatory cytokine levels in high glucose-induced neurons and in the cellular neuroinflammation model. These findings suggest that anomalin exerts its effects by inactivating NF-κB, Nrf2, and MAPK signaling pathways.

Pyranocoumarins can also influence neuronal cell death by reducing pro-inflammatory cytokines, inhibiting inflammatory markers like nuclear factor κB (NF-κB) and cyclooxygenase II (COX-II), and upregulating NF-κB inhibitor (IκB-α). Their ability to attenuate cognitive dysfunction may be linked to the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress and neuroinflammation, and prevention of neuronal loss. The coumarin scaffold, including pyranocoumarins, is considered a promising structure for developing agents against neurodegenerative diseases due to its ability to bind with various proteins and modulate multiple targets involved in complex disease pathophysiology, such as protein aggregation, neurotransmitter breakdown, oxidative stress, and neuroinflammation.,

Antidiabetic and Hypoglycemic Activities of Pyranocoumarins

Pyranocoumarins have shown promising antidiabetic and hypoglycemic activities through various mechanisms.,,,,, A series of synthesized this compound derivatives have been evaluated for their anti-hyperglycemic and anti-dyslipidemic activities in in vivo models., Compounds 7a, 7c, 8a, 8b, 8c, 8e, and 8f demonstrated promising anti-hyperglycemic effects in sucrose-loaded model and streptozotocin-induced diabetic rat models., Specifically, compounds 8a and 8b showed significant blood glucose lowering activity (38.0% and 42.0%, respectively) in db/db mice.,

In vitro studies have revealed that compounds 8a and 8b are potential inhibitors of protein tyrosine phosphatase-1B (PTP-1B), suggesting this as a possible mechanism for their antidiabetic action., PTP-1B is a key enzyme involved in downregulating insulin (B600854) signaling.,

Beyond synthetic derivatives, naturally occurring pyranocoumarins have also demonstrated antidiabetic potential. Extracts containing pyranocoumarins from Aegle marmelos leaves have shown significant hypoglycemic activity in alloxan-induced diabetic rats, reducing blood glucose levels significantly over 21 days. This activity was comparable to that of glibenclamide, a standard antidiabetic drug. Phytochemical analysis of Aegle marmelos leaves suggests that flavonoids, terpenoids, or alkaloids, potentially including pyranocoumarins like luvangetin, contribute to this hypoglycemic effect.

Other studies have confirmed the α-glucosidase inhibition properties of plant-derived pyranocoumarins, which can slow down the digestion of disaccharides and glucose absorption. Pteryxin and praeruptorin, naturally derived pyranocoumarins, have shown significant and selective inhibition of SGLT1 (sodium-glucose cotransporter 1) in cultured intestinal cells, suggesting a potential effect on intestinal glucose absorption. Pteryxin also favorably impacted fat metabolism by suppressing triglyceride content in cultured adipocytes and hepatocytes, which could help reduce insulin resistance.

Synthetic pyranocoumarins have also been designed and screened based on natural antidiabetic scaffolds, with several new compounds showing potential to reduce blood glucose and inhibit PTP1B. For instance, 3′,4′-Di-O-acetyl-cis-khellactone (DOAcK), a synthesized compound related to khellactone, demonstrated significant antidiabetic effects in streptozotocin-induced diabetic rats, decreasing blood glucose and increasing weight gain compared to the diabetic control group.

Antioxidant Activities of Pyranocoumarins

Pyranocoumarins are recognized for their antioxidant activities, which are crucial in combating oxidative stress implicated in various diseases.,,,,, The antioxidant activity of pyranocoumarins has been assessed using various methods, including the inhibition of chemical luminescence and free radical scavenging assays like DPPH.,

Studies have shown that the antioxidant activity of pyranocoumarins can vary depending on their structure. For example, in one study, aegelinol, with a hydroxyl residue at the 3′ position of the pyran ring, showed better antioxidant activity compared to agasyllin and grandivittin. The inhibiting activity demonstrated linear dose-dependence. It is suggested that pyranocoumarins may exert their antioxidant effects by absorbing active forms of oxygen or interfering with cell activation mechanisms.

Artificially synthesized this compound derivatives have also been evaluated for their antioxidant potential., Some this compound derivatives have shown modest antioxidant activity in DPPH assays. However, other studies on synthesized iminocoumarin derivatives, which contain a this compound scaffold, have reported remarkable DPPH inhibitory effects with IC₅₀ values in the range of 45.04 to 108.61 μg/mL.

Natural pyranocoumarins like decursin and decursinol angelate have demonstrated antioxidant properties, contributing to their hepatoprotective effects in rats. Decursin has also shown to reduce the accumulation of ROS in cellular oxidative stress conditions.

Other Pharmacological Activities

Beyond their well-documented effects, pyranocoumarins demonstrate a range of other significant pharmacological activities.

Antispasmodic Effects

Pyranocoumarins have been reported to possess antispasmodic properties, which refers to their ability to relieve spasms of smooth muscle. This activity is one of the physiological effects associated with coumarins in general. mdpi.comumlub.pl For instance, xanthyletin, a this compound isolated from the roots of Citrus deliciosa, was found to have an antispasmodic effect on isolated ileum segments from male rabbits in an in vitro study. nih.govresearchgate.net Another this compound, visnadine, isolated from Ammi visnaga, also exhibits spasmolytic effects and has been studied for applications in cardiovascular health. Seselin (B192379), another this compound, has also been noted for its spasmolytic properties. bioaustralis.com The mechanisms underlying the antispasmodic activity of natural products, including pyranocoumarins, can involve various pathways, such as the inhibition of responses to neurotransmitters like acetylcholine or serotonin, activation of K+ ATP channels, or blockade of Ca2+ channels. nih.gov

Hepatoprotective Activity

Several pyranocoumarins have demonstrated hepatoprotective activity, indicating their potential to protect the liver from damage. Compounds isolated from Clausena emarginata, including clauemarmarin C, clauemarmarin D, and two known analogues, showed hepatoprotective effects against DL-galactosamine-induced damage in WB-F344 cells at a concentration of 10 µM. mdpi.comzenodo.orgnih.gov Studies on Herpetospermum pedunculosum seeds, a traditional Chinese medicine, have shown hepatoprotective effects, and this plant contains coumarins, including pyranocoumarins. researchgate.net Decursin and decursinol angelate, pyranocoumarins from Angelica gigas, have also shown significant anti-hepatotoxic and antioxidant activities in rats with carbon tetrachloride-induced hepatic damage. These compounds were observed to lower levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) and increase the concentrations of antioxidant enzymes like catalase (CAT) and glutathione (B108866) peroxidase (GPx) in liver tissue. ajol.info Histological examination in these studies revealed that decursin and decursinol angelate reduced hepatocellular damage. ajol.info Anomalin, another this compound, has also been reported to have hepatoprotective activities. nih.gov

Anticoagulant Effects

Coumarins are known for their anticoagulant properties, and pyranocoumarins also contribute to this activity. umlub.plresearchgate.net The anticoagulant effect of coumarins is primarily associated with their ability to inhibit vitamin K-dependent clotting factors. This property has made coumarin derivatives valuable in the development of anticoagulant medications. umlub.pl

Antiplatelet Activity

Pyranocoumarins have been reported to exhibit antiplatelet activity, which involves the inhibition of platelet aggregation. This effect is significant in the context of preventing thrombosis. researchgate.net

Anti-dyslipidemic Activity

Research has indicated that pyranocoumarins possess anti-dyslipidemic activity, meaning they can help in managing elevated lipid levels in the blood. A series of synthesized this compound derivatives were evaluated for their anti-dyslipidemic activities in triton-induced dyslipidemia in rats. researchgate.netnih.govcapes.gov.br Compounds 7a, 7b, 8a, 8b, 8d, 8e, and 8f from this series demonstrated significant anti-dyslipidemic effects. nih.govcapes.gov.br Studies have shown that pyranocoumarins extracted from Peucedanum japonicum Thunb. inhibited lipid accumulation and lipogenous gene expression in 3T3-L1 adipocytes. mdpi.com

Anti-melanogenic Activity

Some pyranocoumarins have shown anti-melanogenic activity, which relates to their ability to inhibit melanin (B1238610) synthesis. This property is of interest for potential applications in treating hyperpigmentation disorders. sci-hub.se

Immunomodulatory Effects

Pyranocoumarins have demonstrated notable immunomodulatory effects, primarily through their influence on inflammatory pathways and immune cell activity. Research indicates that these compounds can modulate both innate and adaptive immune responses, suggesting potential therapeutic applications in various immune-related conditions. researchgate.netnamu.wikinih.govnih.gov

Detailed studies have elucidated several mechanisms by which pyranocoumarins exert their immunomodulatory actions. A prominent mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. nih.govctdbase.orgresearchgate.netthegoodscentscompany.comnih.govnih.govnih.gov By suppressing NF-κB activation, pyranocoumarins can reduce the production and release of key pro-inflammatory mediators.

For instance, decursin, a this compound isolated from Angelica gigas, has been shown to suppress inflammatory processes in LPS-stimulated RAW264.7 macrophage cells by inhibiting NF-κB. nih.gov Similarly, praeruptorin A, found in Peucedanum praeruptorum, inhibits the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in LPS-stimulated RAW264.7 cells. This effect is mediated by the suppression of mRNA and protein expression of inducible nitric oxide synthase (iNOS), IL-1β, and TNF-α, which is linked to the inhibition of NF-κB translocation from the cytoplasm to the nucleus. nih.gov

Anomalin, an angular this compound, also exhibits anti-inflammatory properties by inhibiting the expression of iNOS and cyclooxygenase-2 (COX-2), as well as reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages. Its mechanism involves the inhibition of IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation. ctdbase.org

Beyond the NF-κB pathway, some pyranocoumarins have been found to target mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), which are also involved in regulating inflammatory responses. nih.govresearchgate.netnih.govnih.govnih.govnih.gov For example, a synthetic coumarin derivative (coumarin derivative 2) demonstrated potent anti-inflammatory effects by inhibiting the phosphorylation of ERK, p38, JNK, and NF-κB p65 in LPS-stimulated RAW264.7 cells, leading to reduced production and mRNA expression of TNF-α and IL-6, as well as decreased NO production. researchgate.netnih.govnih.govnih.gov

In addition to modulating inflammatory mediators, some pyranocoumarins have shown effects on broader immune functions. Mesuol, a this compound, has been reported to enhance both humoral and cellular immune responses in immunosuppressed animal models. Studies indicated that Mesuol increased antibody production and improved neutrophil adhesion and phagocytosis, suggesting a role in bolstering immune function. lipidmaps.org Mesuol's immunomodulatory activity is also linked to the inhibition of the NF-κB pathway.

Other pyranocoumarins, such as calipteryxin and certain dihydroseselin derivatives, have also been associated with the inhibition of inflammatory enzymes (iNOS and COX-2) and cytokines (TNF-α and IL-6) through effects on NF-κB, MAPK, and Akt pathways. thegoodscentscompany.com While primarily studied for their antiviral and cytotoxic activities, clausenidin and nordentatin are also recognized for their anti-inflammatory potential within the this compound class. semanticscholar.org Nordentatin has also been investigated for its interaction with Bcl-2, a protein involved in apoptosis and potentially influencing immune cell survival and function. researchgate.netjidmr.com

The diverse effects of pyranocoumarins on various components of the immune system highlight their potential as immunomodulatory agents. The following table summarizes some key research findings on the immunomodulatory activities of specific pyranocoumarins:

Structure Activity Relationship Sar Studies of Pyranocoumarins

Influence of Pyran Ring Fusion (Linear vs. Angular) on Activity

Pyranocoumarins are classified as either linear or angular based on the manner in which the pyran ring is fused to the coumarin (B35378) nucleus zenodo.orgmdpi.comijpsonline.com. Linear pyranocoumarins typically have the pyran ring fused at the C-6 and C-7 positions of the coumarin, while angular pyranocoumarins are fused at the C-7 and C-8 positions ijpsonline.comnih.gov.

Research indicates that the type of pyran ring fusion can influence biological activity. For instance, linear pyranocoumarins, such as decursin (B1670152) and decursinol (B1670153) angelate, have shown promising anti-tumor activities against various cancer cell lines zenodo.org. Some studies suggest that the presence of the 2,2-dimethylpyran ring and its substituents in linear pyranocoumarins contribute to their diverse biological effects zenodo.org. While linear pyranocoumarins have been more extensively studied for certain activities like anti-cancer effects, the biological activity of angular pyranocoumarins is reported to be less investigated in some areas, such as antibacterial activity nih.govnih.gov. However, some angular pyranocoumarins have demonstrated significant activities, including antifungal effects nih.gov.

Impact of Substituents on Coumarin and Pyran Rings

The presence and position of substituents on both the coumarin and pyran rings significantly impact the biological activity of pyranocoumarins hilarispublisher.comresearchgate.net.

Substituents on the Coumarin Ring:

Hydroxyl groups play a crucial role in the antioxidant activity of coumarins, with the number and position of hydroxyl substituents influencing their ability to scavenge free radicals hilarispublisher.com. For example, o-dihydroxy groups in the benzonoid ring are reported to have better radical scavenging activity hilarispublisher.com. Methylation of hydroxyl groups can reduce activity .

Substitutions at positions 3, 4, and 7 of the coumarin nucleus are particularly important for biological activities researchgate.net. The presence of a secondary amide at position 3 has been shown to be required for antiproliferative activity in some coumarin derivatives .

Electron-withdrawing substituents on the benzene (B151609) ring can increase cytotoxic effects nih.gov.

Replacing a phenolic hydroxyl group with an amino, methoxy, or methyl group can lead to a loss of pro-apoptotic activity .

Substituents on the Pyran Ring:

The presence of the 2,2-dimethylpyran ring is often highlighted as a key structural feature in linear pyranocoumarins with diverse activities zenodo.org.

Alkylation at the C-3/C-4 position of the coumarin skeleton, as well as the incorporation of a pyran ring, can lead to a reduction in antioxidant activity in certain assays, although enhancement has been observed in others hilarispublisher.com.

Epoxidation or reduction of the double bond in the pyran ring or dimethyl allyl groups may not significantly affect certain activities, such as anticancer activity researchgate.net.

Substitutions at different positions of the pyran ring and the addition of different functional groups can significantly enhance antibacterial effects nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analyses aim to establish mathematical relationships between the structural and physicochemical properties of a series of compounds and their biological activity ajrconline.orgwikipedia.org. These models can then be used to predict the activity of new, untested compounds and to gain further insight into the structural requirements for activity ajrconline.orgwikipedia.org.

QSAR studies have been applied to coumarin derivatives, including pyranocoumarins, to evaluate their biological activities, such as the ability to reduce Pgp-mediated drug efflux and inhibitory effects on enzymes like cytochrome P450 (CYP) 3A nih.gov. These studies often utilize various molecular descriptors, including lipophilicity (logP), molecular volume, molecular weight, molecular surface area, polar surface area, minimal electrostatic potential, formation energy, and HOMO energy, to correlate structure with activity nih.gov. For example, QSAR analysis of furanocoumarins (structurally related to pyranocoumarins) showed that lipophilicity, molecular size, electrostatic stabilization, and electron-donating ability were significantly related to their inhibitory effects on CYP3A activity nih.gov. 3D-QSAR models have also been developed for coumarin derivatives to evaluate activities like reducing Pgp-mediated drug efflux .

Pharmacophore Modeling for Pyranocoumarin Activity

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are required for its optimal interaction with a specific biological target ajrconline.org. These features, arranged in a specific spatial orientation, constitute a pharmacophore model, which can be used to screen databases for new compounds with similar activity or to guide the design of novel analogues ajrconline.org.

Pharmacophore models have been developed for coumarin derivatives to explain the structural bases for various activities, including multidrug resistance (MDR) reversing activity . These models can help in understanding the key features of pyranocoumarins that are necessary for binding to biological targets and eliciting a desired response nih.gov. For instance, pharmacophore searches have provided explanations for the MDR reversing activity of this compound derivatives .

Data Tables

Based on the search results, here is an example of how data on the antifungal activity of some pyranocoumarins could be presented in a table:

Compound NameType of this compoundFungal SpeciesEC50 (µg mL⁻¹)Citation
Pd-D-VLinearSclerotinia sclerotiorum13.2 nih.gov
Disenecioyl khellactone (B107364)AngularBotrytis cinerea11.0 nih.gov

Note: The data for this table is extracted from snippet nih.gov. EC50 represents the half maximal effective concentration.

Analytical and Bioanalytical Methodologies for Pyranocoumarins

Isolation and Purification Techniques for Natural Pyranocoumarins

The isolation and purification of pyranocoumarins from natural sources often involve a combination of extraction and chromatographic methods. Plants, such as those from the Peucedanum genus, are common sources of these compounds. bvsalud.orgresearchgate.netnih.gov

Initial extraction typically involves using solvents like ethanol (B145695) or methanol (B129727) from plant parts such as roots or fruits. nih.govakjournals.comsemanticscholar.org The resulting crude extracts contain a complex mixture of compounds, requiring subsequent purification steps.

Various chromatographic techniques are employed for the isolation and purification of pyranocoumarins. These include column chromatography using stationary phases like silica (B1680970) gel, ODS (octadecyl silica), and Sephadex LH-20. bvsalud.orgacs.orgmdpi.com Flash column chromatography can also be utilized for purification. google.com Preparative thin-layer chromatography (TLC) is another method used for separating coumarins from extracts. akjournals.com

Chromatographic Separation Methods (e.g., HPLC, LC-MS/MS, preparative HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of coumarins, including pyranocoumarins. researchgate.net HPLC offers advantages such as modular design, high throughput, and potential for automation. researchgate.net Both analytical and preparative HPLC are applied in pyranocoumarin research. akjournals.comresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques for the separation, identification, and quantification of coumarin (B35378) compounds. researchgate.netmdpi.com These methods provide high sensitivity and specificity, particularly valuable for analyzing complex matrices. mdpi.com Chiral HPLC-MS/MS has been developed for the enantioseparation and absolute configuration determination of pyranocoumarins. mdpi.comresearcher.life

Preparative HPLC is essential for obtaining pure samples of pyranocoumarins in sufficient quantities for structural elucidation and biological testing. akjournals.comresearchgate.netlcms.cz This technique allows for the separation of target compounds from complex mixtures based on their chromatographic behavior.

Spectroscopic Characterization of Pyranocoumarins (e.g., NMR, HR-ESI-MS, IR)

Spectroscopic methods are fundamental for the structural elucidation of isolated pyranocoumarins. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, and HMBC), is extensively used to determine the connectivity and arrangement of atoms within the molecule. researchgate.netnih.govsemanticscholar.orgacs.orgresearchgate.netjapsonline.comresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides accurate mass measurements, which are crucial for determining the elemental composition and molecular formula of pyranocoumarins. researchgate.netnih.govsemanticscholar.orgacs.orgfrontiersin.org Mass spectrometry also provides fragmentation patterns that aid in structural confirmation. mdpi.com

Infrared (IR) spectroscopy is used to identify functional groups present in this compound structures, such as carbonyl groups. semanticscholar.orgacs.orgjapsonline.comresearchgate.net UV spectroscopy can also provide information about the chromophoric system of coumarins. akjournals.comsemanticscholar.orgacs.org

Targeted Quantification Methods in Biological Matrices (e.g., Plasma, Urine, Feces)

Targeted quantification of pyranocoumarins in biological matrices like plasma, urine, and feces is important for pharmacokinetic and metabolic studies. rsc.org Due to the complex nature of biological samples, sensitive and specific analytical methods are required. mdpi.com

HPLC-MS/MS is a preferred technique for the quantification of pyranocoumarins in biological matrices due to its high sensitivity and selectivity, which helps overcome matrix effects. mdpi.comresearchgate.netnih.gov Sample preparation steps, such as solid-phase extraction (SPE), are often necessary to clean up biological samples and concentrate the analytes before LC-MS/MS analysis. researchgate.net

Quantitative targeted metabolomics approaches, often employing LC-MS/MS, can be used to quantify specific pyranocoumarins and their metabolites in biological fluids. science.govnih.gov These methods can provide absolute quantification of target metabolites. science.gov

Enantioseparation and Absolute Configuration Determination

Many pyranocoumarins possess chiral centers, often at the C-3' and C-4' positions, leading to the existence of enantiomers and diastereoisomers. mdpi.comresearcher.life These stereoisomers can exhibit distinct biological activities. mdpi.comresearcher.life Therefore, enantioseparation and absolute configuration determination are critical.

Chiral HPLC, often coupled with MS/MS, is a key technique for separating this compound enantiomers. mdpi.comresearcher.lifetandfonline.com Various chiral stationary phases can be used for this purpose. mdpi.comtandfonline.com

Determining the absolute configuration of pyranocoumarins can be achieved by combining spectroscopic methods like NMR and LC-MS/MS with techniques such as polarimetric analysis mdpi.comresearcher.life or by comparing with known standards. Enzymatic hydrolysis followed by chiral LC-MS/MS analysis of the resulting products, such as cis-khellactone, has also been developed as a method for determining the absolute configuration of angular-type pyranocoumarins. mdpi.comresearcher.liferesearchgate.net Acidic or alkaline hydrolysis, combined with chromatographic separation, has also been used, although enzymatic methods may be preferred as they are less likely to alter the absolute configuration. mdpi.com

Metabolic Profiling and Biotransformation Studies

Metabolic profiling and biotransformation studies aim to identify and characterize the metabolites of pyranocoumarins in biological systems. nih.gov These studies provide insights into how the body processes these compounds, which is essential for understanding their pharmacological activity and potential toxicity.

In vitro metabolism studies using liver microsomes or S9 fractions from humans and rodents are commonly performed to investigate the metabolic pathways of pyranocoumarins. mdpi.comnih.gov LC-MS/MS is a primary tool for identifying and characterizing metabolites based on their mass spectral profiles. rsc.orgnih.gov

Biotransformation pathways of pyranocoumarins can include reactions such as hydrolysis, oxidation, intramolecular acyl migration, and glucuronidation. rsc.orgnih.gov Studies have shown that the metabolic fate can differ between this compound isomers. nih.gov Analysis of biological samples like plasma, urine, and feces from in vivo studies allows for the identification of metabolites formed in living organisms. rsc.orgnih.govnih.gov Predictive LC-MS/MS approaches can aid in the rapid screening and identification of herb medicine-related components and their metabolites in biological samples. rsc.org

Table of Mentioned Compounds and PubChem CIDs

Mechanistic Investigations of Pyranocoumarin Action

Molecular Targets and Binding Interactions

Research indicates that pyranocoumarins exert their biological effects through interactions with specific molecular targets. For instance, studies have explored the binding of pyranocoumarin derivatives to proteins involved in viral replication, such as the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro). researchgate.netbenthamdirect.combenthamdirect.com Computational studies, including molecular docking, have been employed to predict the binding affinities and interactions of these compounds with the active sites of target proteins. researchgate.netbenthamdirect.combenthamdirect.comnih.govresearchgate.net Pyranocoumarins have also been investigated for their interactions with enzymes like α-glucosidase, where molecular docking and dynamics simulations have provided insights into their binding behavior and the key residues involved in stabilization. nih.gov

Enzyme Inhibition and Activation Studies

Pyranocoumarins have demonstrated inhibitory activity against various enzymes. Notably, some this compound derivatives have shown potent inhibitory effects against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. nih.gov Studies have also identified pyranocoumarins as inhibitors of α-glucosidase, an enzyme relevant to type-2 diabetes mellitus. nih.govresearchgate.net Research on the vasorelaxant effects of certain pyranocoumarins suggests mechanisms involving the inhibition of calcium channels. thieme-connect.comthieme-connect.com Furthermore, a specific this compound derivative, 4-trifluoromethyl-7,8-pyranocoumarin, has been identified as a selective competitive inhibitor of human cytochrome P450 1A2 (P450 1A2), an enzyme crucial in metabolizing various compounds, including some carcinogens. acs.orgnih.govmdpi.com

Data on the enzyme inhibitory activity of pyranocoumarins can be summarized in tables detailing the compound, the target enzyme, and the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values.

CompoundTarget EnzymeActivity TypeIC₅₀ or Kᵢ ValueReference
Most this compound derivativesCOX-2Inhibition≤ 10 µM nih.gov
This compound derivative 2iNOSInhibition33.37 μM mdpi.com
4-trifluoromethyl-7,8-pyranocoumarinP450 1A2InhibitionKᵢ = 0.39 μM acs.orgnih.govmdpi.com
Nordentatin (B92008) (1)α-glucosidaseInhibitionStronger than Acarbose researchgate.net
Dentatin (2)α-glucosidaseInhibitionStronger than Acarbose researchgate.net
Clausarin (3)α-glucosidaseInhibitionIC₅₀ = 8.36 μM researchgate.net
O-methylclausarin (4)α-glucosidaseInhibitionStronger than Acarbose researchgate.net

Receptor Modulation (e.g., Androgen Receptor)

Pyranocoumarins have been shown to modulate receptor activity, particularly the androgen receptor (AR). Decursin (B1670152) and its isomer decursinol (B1670153) angelate, pyranocoumarins found in Angelica gigas, have demonstrated potent anti-AR activities. aacrjournals.orgresearchgate.netnih.gov These compounds can inhibit androgen-stimulated AR nuclear translocation and transactivation. aacrjournals.orgnih.gov They also lead to a decrease in AR protein abundance through proteasomal degradation. aacrjournals.orgnih.gov This modulation of AR signaling is considered a potential mechanism for their effects in prostate cancer models. aacrjournals.orgresearchgate.netnih.gov Studies suggest that the side chain present in decursin and decursinol angelate is crucial for sustaining their anti-AR and growth inhibitory effects. aacrjournals.orgnih.govpsu.edu

Cellular Pathway Perturbations (as listed in Section 5)

Pyranocoumarins influence various cellular signaling pathways. Decursin, for example, has been shown to suppress the nuclear factor-κB (NF-κB) signaling pathway, which plays a key role in inflammation and immune responses. nih.govmdpi.com It achieves this by inhibiting the cytoplasmic loss of inhibitor κB-α protein and preventing the translocation of NF-κB from the cytoplasm to the nucleus. nih.gov Corimbocoumarin is also reported to suppress NF-κB signaling and heme oxygenase (HO)-1 expression. nih.gov

In the context of cancer, decursin has been observed to suppress cell proliferation by inhibiting the Wnt/β-catenin pathway, promoting the degradation of β-catenin. nih.govpsu.edu This leads to the suppression of downstream target genes like cyclin D1 and c-myc. psu.edu Pyranocoumarins have also been implicated in modulating pathways related to apoptosis and cell cycle arrest. Decursin and decursinol angelate have been shown to induce G₀/G₁ arrest and caspase-mediated apoptosis in cancer cells. nih.govaacrjournals.orgnih.govmdpi.com This involves decreased abundance of cell cycle regulators like cyclin D1, CDK4, and CDK2, and increased expression of p27kip1. aacrjournals.org

Furthermore, pyranocoumarins may interfere with cellular activation mechanisms and scavenge reactive oxygen species. nih.gov Some studies suggest that certain pyranocoumarins can increase the activity of antioxidant enzymes like Catalase, Glutathione (B108866) Peroxidase, and Super Oxide Dismutase. nih.gov

Perturbations of cellular pathways by pyranocoumarins include:

NF-κB signaling pathway inhibition. nih.govmdpi.com

Wnt/β-catenin pathway suppression. nih.govpsu.edu

Induction of cell cycle arrest (e.g., G₀/G₁). nih.govaacrjournals.orgmdpi.com

Induction of apoptosis (caspase-mediated). nih.govaacrjournals.orgmdpi.com

Modulation of cell cycle regulatory proteins (e.g., cyclin D1, CDK4, CDK2, p27kip1). aacrjournals.org

Interference with cellular activation mechanisms. nih.gov

Scavenging of reactive oxygen species. nih.gov

Activation of antioxidant enzymes. nih.gov

Inhibition of drug efflux via MDR protein. nih.gov

Inhibition of the cAMP pathway (predicted for certain derivatives). nih.govrsc.orgresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are widely used computational techniques to investigate the potential binding modes and interactions of pyranocoumarins with their target molecules. researchgate.netresearchgate.netthegoodscentscompany.com These methods provide insights into the favorable binding poses, binding affinities, and the specific amino acid residues involved in the interactions. nih.govresearchgate.netrsc.org

Studies utilizing molecular docking have predicted the binding of this compound derivatives to the androgen receptor ligand-binding pocket. aacrjournals.orgresearchgate.net Molecular docking and dynamics simulations have also been applied to understand the interaction of pyranocoumarins with enzymes like α-glucosidase, revealing the dynamic behavior of the compounds within the enzyme's active site and the stability of the resulting complexes. nih.govresearchgate.net These computational approaches are valuable for understanding the molecular basis of this compound activity and guiding the design of novel derivatives with improved properties. researchgate.netbenthamdirect.combenthamdirect.comresearchgate.netnih.gov

Key findings from molecular docking and dynamics simulations include:

Prediction of binding affinities and interaction energies. nih.govresearchgate.netrsc.org

Identification of key amino acid residues involved in binding interactions. nih.govrsc.org

Elucidation of the dynamic behavior and stability of ligand-protein complexes. benthamdirect.combenthamdirect.comnih.govresearchgate.netplos.org

Support for potential binding to targets like the androgen receptor and viral proteases. researchgate.netaacrjournals.orgresearchgate.net

In silico Prediction of Biological Activity

In silico methods, including quantitative structure-activity relationship (QSAR) studies and predictive modeling, are employed to predict the biological activities of this compound derivatives based on their chemical structures. researchgate.netresearchgate.net These computational approaches can help identify promising candidates for further experimental investigation and optimize the structural features associated with desired activities. researchgate.netnih.govplos.org

In silico predictions have been used to assess the potential of this compound derivatives as anticancer agents, particularly focusing on their predicted inhibition of pathways like the cAMP pathway. nih.govrsc.orgresearchgate.net Predictive models can also evaluate pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADMET), and predict potential toxicity, aiding in the selection of compounds with favorable drug-like characteristics. researchgate.netbenthamdirect.combenthamdirect.comresearchgate.netplos.org

Examples of in silico prediction applications:

Prediction of anticancer activity through pathway inhibition (e.g., cAMP pathway). nih.govrsc.orgresearchgate.net

Assessment of pharmacokinetic properties (ADMET). researchgate.netbenthamdirect.combenthamdirect.comresearchgate.netplos.org

Prediction of toxicity profiles. researchgate.netplos.org

Identification of promising lead compounds for synthesis and testing. researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Pk/pd Studies of Pyranocoumarins

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Studies on the ADME of pyranocoumarins highlight varying characteristics depending on the specific compound. For instance, praeruptorin D (PD), a major pyranocoumarin from Radix Peucedani, demonstrated poor absorption from the gastrointestinal tract in rats following oral administration, with plasma concentrations being too low to detect even at high doses nih.gov. Following intravenous administration in rats, praeruptorin D fitted a two-compartment model, exhibiting a rapid distribution phase and a relatively slower elimination phase nih.gov. Tissue distribution studies of praeruptorin D in rats showed the highest concentrations in the lung, followed by the heart, liver, and kidney. Praeruptorin D was also detected in the brain, suggesting its ability to cross the blood-brain barrier after intravenous administration nih.gov.

Decursin (B1670152) (D) and decursinol (B1670153) angelate (DA), this compound isomers found in Angelica gigas Nakai, are rapidly converted to their metabolite, decursinol (DOH), in rodents after oral gavage or intraperitoneal injection aacrjournals.orgplos.org. This conversion likely occurs rapidly before or upon entry into the blood circulation, possibly mediated by esterase enzymes that hydrolyze the ester bond between the side chain and decursinol aacrjournals.org. In mice, after a gavage dose of Angelica gigas Nakai extract, plasma contained readily detectable decursinol, but only small amounts of decursin and decursinol angelate, mirroring the patterns observed in the liver nih.govworldscientific.com. Extra-hepatic tissues, however, retained higher levels of decursin and decursinol angelate than the liver nih.govworldscientific.com.

Metabolism of pyranocoumarins often involves oxidation, hydrolysis, and acyl migration at the C-3′ and/or C-4′ positions, particularly in hepatic microsomes nih.gov. Studies in rat and human liver microsomes have investigated the metabolic profiling of angular-type pyranocoumarins, indicating that cytochrome P450 isozymes (CYP), such as CYP3A1 and CYP3A2 in rats, play a significant role in their metabolism nih.gov. In vitro studies using rat and human liver microsomes showed that oxidation and hydrolysis were the main metabolic pathways for praeruptorin D and (+)-praeruptorin E. Rat liver microsomes exhibited a greater potential for catalyzing the metabolism of both compounds compared to human liver microsomes nih.gov.

Bioavailability and Systemic Exposure

Data on the bioavailability of pyranocoumarins can be limited for certain compounds mdpi.com. However, studies investigating systemic exposure provide valuable insights. A comparative pharmacokinetic study in rats showed that the systemic exposures of praeruptorin A, praeruptorin B, and praeruptorin E were slightly higher in rats with acute lung injury compared to normal rats nih.gov.

CompoundTmax (h)Cmax (nmol/L)AUC0-48h (h∙nmol/L)Terminal t1/2 (h)
Decursin (D)2.15.33717.4
Decursinol Angelate (DA)2.448.133519.3
Decursinol (DOH)3.32480275797.4

Table 1: Key pharmacokinetic parameters of decursin, decursinol angelate, and decursinol in healthy human adults after a single oral dose of an Angelica gigas Nakai supplement (n=20). plos.orgplos.org

This study indicated extensive conversion of decursin and decursinol angelate to decursinol in humans, similar to observations in rodents, although the metabolism of decursinol angelate appeared slightly slower in humans plos.org. Gender differences were observed, with men absorbing the parent compounds faster and reaching the peak concentration of decursinol sooner plos.org.

Low oral bioavailability has been noted for some coumarins, such as the precursor coumarin (B35378) itself, due to rapid absorption from the gastrointestinal tract and extensive first-pass metabolism in the liver iarc.frfrontiersin.org. Similarly, praeruptorin D showed poor oral absorption in rats nih.gov.

Comparative Pharmacokinetic Studies in Disease Models

Comparative pharmacokinetic studies in disease models provide insights into how pathological conditions might influence the disposition of pyranocoumarins. A study comparing the pharmacokinetics of praeruptorin A, praeruptorin B, praeruptorin E, and khellactone (B107364) in normal rats and rats with lipopolysaccharide-induced acute lung injury (ALI) revealed differences in their pharmacokinetic profiles nih.gov. The area under the concentration-time curve (AUC0-t) of khellactone was significantly decreased in ALI rats compared to normal rats nih.gov. Conversely, the systemic exposures of the pyranocoumarins praeruptorin A, praeruptorin B, and praeruptorin E were slightly higher in the ALI group nih.gov. These findings suggest that acute lung injury can alter the pharmacokinetics of these compounds, which could have implications for their therapeutic efficacy in such conditions nih.gov.

Another area of comparative study involves the pharmacokinetics of pyranocoumarins in the context of cancer models. Research on decursin and decursinol angelate from Angelica gigas Nakai in mouse prostate cancer models has contributed to understanding their behavior in vivo aacrjournals.orgresearchgate.net. These studies have shown the rapid conversion of the parent compounds to decursinol, which also exhibits anti-cancer activity aacrjournals.org. Comparative analyses of decursinol concentration in plasma after administration of either decursinol or a mixture of decursin and decursinol angelate indicated a higher circulating level of decursinol when administered directly researchgate.net. Despite this pharmacokinetic advantage for decursinol, both decursin and decursinol angelate have shown in vivo anti-cancer activity aacrjournals.org.

Translational Research and Future Perspectives for Pyranocoumarins

Pyranocoumarins in Drug Discovery and Development

Pyranocoumarins have demonstrated a range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, anti-inflammatory, and neuroprotective effects, highlighting their potential in drug discovery and development. researchgate.netdoaj.org Research has shown their ability to influence various biological processes, such as inducing apoptosis in cancer cells, reducing reactive oxygen species, mitigating glucose absorption, lowering oxidative stress, and inhibiting inflammatory mediators. researchgate.netdoaj.org The ease of structural modification of the coumarin (B35378) scaffold makes pyranocoumarins versatile for designing novel compounds with potentially improved pharmacological properties. researchgate.net

Specific pyranocoumarins, such as decursin (B1670152) and its derivatives found in Angelica gigas, have been extensively studied for their therapeutic potential. Decursin, decursinol (B1670153) angelate, and decursinol are among the major pyranocoumarins in this plant. bohrium.com Studies have investigated their effects on various conditions, including cancer, inflammation, and neurological disorders. bohrium.comtandfonline.commdpi.com For instance, decursin has shown protective effects against glutamate-induced hippocampal cell death by reducing the accumulation of reactive oxygen species and activating antioxidant defense systems. mdpi.com

Potential as Lead Compounds for Therapeutic Agents

The diverse biological activities of pyranocoumarins suggest their potential as lead compounds for the development of therapeutic agents. researchgate.netbohrium.commdpi.com Their demonstrated effects against various diseases, including cancer, diabetes mellitus, microbial infections, and inflammatory conditions, make them promising starting points for drug design. researchgate.netdoaj.org The ability to easily modify the pyranocoumarin structure allows for the synthesis of derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties. researchgate.net

For example, certain this compound derivatives have shown significant cytotoxic effects against specific cancer cell lines, indicating their potential in cancer therapy. ontosight.ai Others have demonstrated anti-inflammatory properties by inhibiting key signaling pathways involved in inflammatory responses. mdpi.com The discovery of compounds like (+)-calanolide A and (-)-calanolide B, which are nonnucleoside HIV-1 specific reverse-transcriptase inhibitors, further underscores the potential of pyranocoumarins as lead compounds for antiviral drugs. nih.gov

Challenges and Opportunities in this compound Research

Despite the promising potential, research into pyranocoumarins faces several challenges. These include the often scarce natural abundance of some linear pyranocoumarins, necessitating additional evaluation of their pharmacological applications. researchgate.netdoaj.org Challenges in the discovery and development of plant-derived compounds in general include limited sourcing, the risk of rediscovery of known agents, suboptimal drug metabolism and pharmacokinetic (DMPK) properties, and a lack of detailed knowledge regarding molecular targets and mechanisms of action. ljmu.ac.uk For pyranocoumarins specifically, mechanisms of synthesis in plant cells and whole plants are poorly investigated, and there is a need to systematize and aggregate existing data to guide future studies. mdpi.com Understanding the link between the unique structure of pyranocoumarins and their biological activity requires further investigation, as even small structural changes can influence physiological properties. mdpi.com

However, these challenges also present opportunities. The structural diversity of pyranocoumarins offers a vast chemical space for the synthesis of novel derivatives with improved properties. mdpi.com Advances in synthetic organic chemistry have led to the development of more efficient protocols for synthesizing this compound derivatives. researchgate.net The potential for structural modification provides an opportunity to optimize their therapeutic efficacy and overcome limitations related to potency, selectivity, and pharmacokinetic profiles. researchgate.net Furthermore, exploring alternative sources, such as cell cultures, for obtaining pyranocoumarins presents an opportunity to address limitations in natural abundance. mdpi.comdntb.gov.ua

Integration of Omics Technologies in this compound Studies

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools for advancing this compound research. mdpi.comresearchgate.net These approaches can provide a comprehensive understanding of the biological systems involved in the biosynthesis of pyranocoumarins and their mechanisms of action. mdpi.comresearchgate.net

Transcriptomics and metabolomics, for instance, can be integrated to investigate genes involved in coumarin biosynthesis and transport, even in non-model plants where extensive genomic data may not be available. frontiersin.org This integration can improve the rapidity, accuracy, and efficiency of gene discovery related to the production of these compounds. frontiersin.org Proteomics can contribute to identifying key enzymes in biosynthetic pathways and clarifying how specialized plant metabolites respond to stress. mdpi.com

Multi-omics approaches enable researchers to gain a more comprehensive understanding of complex biological processes, such as the interactions between different cellular components and regulatory networks. numberanalytics.com This can aid in identifying the molecular targets of pyranocoumarins and elucidating their mechanisms of action at a systems level. researchgate.net The integration of multi-omics data, coupled with advanced bioinformatics tools and artificial intelligence, holds transformative potential for uncovering the biological activities and molecular mechanisms of secondary metabolites like pyranocoumarins. researchgate.netnumberanalytics.com

Ethical Considerations in Natural Product Research

Research involving natural products, including pyranocoumarins, necessitates careful consideration of ethical principles, particularly when involving human subjects or utilizing biological resources. Ethical guidelines for medical research emphasize the importance of conforming to generally accepted scientific principles, basing research on thorough knowledge of existing literature, and conducting adequate laboratory and animal experimentation.

When research involves human subjects, a research protocol clearly describing and justifying the study design and incorporating a statement of ethical considerations is required. This protocol should be submitted to a research ethics committee for review and approval. Key ethical considerations include obtaining informed consent from participants, ensuring their refusal to participate or withdrawal from the study does not adversely affect their care, and registering studies involving human subjects in a publicly accessible database.

Furthermore, research utilizing identifiable human material or data requires informed consent for collection, storage, and reuse, with exceptions considered only after review and approval by a research ethics committee. Respect for the welfare of animals used in research is also a crucial ethical consideration. In the context of natural product research from plants, ethical considerations may also extend to sustainable sourcing and benefit-sharing with communities from which traditional knowledge or biological resources are derived.

Q & A

Q. What are the most reliable synthetic pathways for pyranocoumarin derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Prioritize stepwise protocols for synthesizing pyranocoumarins, such as Pechmann condensation or microwave-assisted synthesis, with detailed documentation of solvent systems, catalysts, and temperature gradients.
  • Use HPLC or GC-MS to monitor reaction progress and purity . Optimize yield by adjusting stoichiometric ratios (e.g., 1:1.2 molar ratios for coumarin precursors) and inert atmospheric conditions to minimize oxidation byproducts .

Q. Which spectroscopic techniques are optimal for characterizing this compound structures, and how should data be interpreted to confirm molecular integrity?

Methodological Answer:

  • Combine NMR (¹H, ¹³C, and 2D-COSY) for structural elucidation, ensuring deuterated solvents (e.g., DMSO-d₆) are used to avoid signal interference.
  • Validate results with FT-IR for functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) and mass spectrometry (HRMS) for molecular ion peaks . Cross-reference spectral data with literature databases (e.g., SciFinder) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the bioactivity of novel this compound analogs?

Methodological Answer:

  • Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate ligand-protein interactions.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) and correlate computational binding energies with experimental results. Use PyMOL for visualizing binding poses .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound compounds?

Methodological Answer:

  • Conduct iterative dose-response studies to identify bioavailability limitations (e.g., poor solubility or metabolic instability).
  • Use pharmacokinetic modeling (e.g., Compartmental Analysis) to assess tissue distribution and metabolite formation. Validate hypotheses with LC-MS/MS quantification of plasma concentrations .

Q. How should researchers design assays to evaluate the enzyme inhibition kinetics of pyranocoumarins while minimizing off-target effects?

Methodological Answer:

  • Implement high-throughput screening (HTS) with positive/negative controls (e.g., known inhibitors and DMSO blanks).
  • Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/uncompetitive) and calculate Ki values. Include counter-screens against related enzymes (e.g., CYP450 isoforms) to assess selectivity .

Data Integrity & Reproducibility

Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity studies?

Methodological Answer:

  • Document all experimental variables (e.g., batch numbers of reagents, equipment calibration logs).
  • Share raw data (NMR spectra, chromatograms) in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of pyranocoumarins in heterogeneous cell populations?

Methodological Answer:

  • Apply nonlinear regression (e.g., sigmoidal dose-response curves) using GraphPad Prism.
  • Account for variability with ANOVA followed by post-hoc tests (Tukey’s HSD) and report 95% confidence intervals. Use flow cytometry to gate subpopulations and reduce noise .

Ethical & Reporting Standards

Q. How should researchers address discrepancies in this compound toxicity profiles across studies?

Methodological Answer:

  • Perform meta-analyses of existing data to identify confounding variables (e.g., cell line specificity, exposure duration).
  • Conduct in silico toxicity prediction (e.g., ProTox-II) followed by in vivo validation in multiple model organisms (zebrafish, rodents) .

What frameworks ensure rigorous formulation of this compound-related research questions?

Methodological Answer:

  • Use the PICO framework (Population: target enzymes; Intervention: this compound analogs; Comparison: standard inhibitors; Outcome: IC₅₀ values) to structure hypotheses.
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.